Cas no 21771-89-1 ((4-Bromophenyl)(phenyl)acetic acid)

(4-Bromophenyl)(phenyl)acetic acid structure
21771-89-1 structure
Product Name:(4-Bromophenyl)(phenyl)acetic acid
CAS No:21771-89-1
MF:C14H11BrO2
MW:291.139943361282
MDL:MFCD00969706
CID:2121232
PubChem ID:3847307
Update Time:2025-07-29

(4-Bromophenyl)(phenyl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(4-bromophenyl)-2-phenylacetic acid
    • (4-bromophenyl)(phenyl)acetic acid
    • (4-bromophenyl)phenylacetic acid
    • YNCBITWCPFWJJG-UHFFFAOYSA-N
    • alpha-Phenyl-4-bromobenzeneacetic acid
    • TRA0027321
    • EN300-374339
    • 21771-89-1
    • AKOS016035823
    • DA-08137
    • 4-Bromo-I+/--phenylbenzeneacetic acid
    • CS-0216269
    • DTXSID101296136
    • SCHEMBL2842478
    • (4-Bromophenyl)(phenyl)acetic acid
    • MDL: MFCD00969706
    • Inchi: 1S/C14H11BrO2/c15-12-8-6-11(7-9-12)13(14(16)17)10-4-2-1-3-5-10/h1-9,13H,(H,16,17)
    • InChI Key: YNCBITWCPFWJJG-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)C(C(=O)O)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 289.99424g/mol
  • Monoisotopic Mass: 289.99424g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 253
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 37.3

(4-Bromophenyl)(phenyl)acetic acid Pricemore >>

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